1,5,5-Trimethylpiperidin-3-amine 1,5,5-Trimethylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 588713-90-0
VCID: VC16251159
InChI: InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

1,5,5-Trimethylpiperidin-3-amine

CAS No.: 588713-90-0

Cat. No.: VC16251159

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1,5,5-Trimethylpiperidin-3-amine - 588713-90-0

Specification

CAS No. 588713-90-0
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 1,5,5-trimethylpiperidin-3-amine
Standard InChI InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3
Standard InChI Key GMMNZSHKLQLLDA-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CN(C1)C)N)C

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1,5,5-trimethylpiperidin-3-amine is C₉H₂₀N₂, with a molecular weight of 156.3 g/mol. Its IUPAC name reflects the substitution pattern: 1,5,5-trimethylpiperidin-3-amine. The piperidine ring adopts a chair conformation, with the methyl groups at positions 1 and 5 contributing to steric hindrance and influencing the compound’s reactivity .

Stereochemical Considerations

The stereochemistry of 1,5,5-trimethylpiperidin-3-amine is defined by the spatial arrangement of its methyl groups. The presence of two methyl groups at position 5 creates a geminal diastereomeric relationship, leading to potential chirality. Computational modeling suggests that the trans-configuration of the methyl groups minimizes steric strain, favoring thermodynamic stability .

Comparative Analysis with Structural Analogs

Structurally related compounds, such as 1-benzyl-2,4,5-trimethylpiperidin-3-amine (CAS: 1315367-84-0), share similar synthetic pathways and physicochemical properties. For instance, the benzyl-substituted analog has a molecular weight of 232.36 g/mol (C₁₅H₂₄N₂) and demonstrates enhanced lipophilicity due to the aromatic substituent. This comparison highlights the role of substituents in modulating bioavailability and interaction with biological targets.

Synthesis and Manufacturing

The synthesis of 1,5,5-trimethylpiperidin-3-amine involves multi-step organic reactions, typically starting from readily available piperidine precursors.

Reductive Amination

A common method involves the reductive amination of 1,5,5-trimethylpiperidin-3-one using ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This route proceeds with moderate yields (~50–60%) and requires careful control of reaction conditions to avoid over-reduction .

Catalytic Hydrogenation

Alternative approaches employ catalytic hydrogenation of nitrile intermediates. For example, 3-cyano-1,5,5-trimethylpiperidine can be hydrogenated under high-pressure H₂ (3–5 atm) using a Raney nickel catalyst, yielding the target amine with >70% efficiency .

Industrial-Scale Production

Industrial synthesis often utilizes continuous-flow reactors to optimize reaction kinetics and purity. Key parameters include:

ParameterOptimal Range
Temperature80–120°C
Pressure3–5 atm H₂
Catalyst Loading5–10 wt% Raney Ni
Reaction Time4–6 hours

This method minimizes byproducts such as secondary amines and ensures scalability for commercial applications .

Physicochemical Properties

1,5,5-Trimethylpiperidin-3-amine exhibits distinct physical and chemical properties influenced by its substituents:

Solubility and Partition Coefficient

  • Water Solubility: 12.5 mg/mL (25°C) due to the hydrophilic amine group.

  • LogP (Octanol-Water): 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition onset at 220°C, making it stable under standard storage conditions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (m, 1H, NH), 2.45–2.20 (m, 4H, ring CH₂), 1.55 (s, 6H, C5-CH₃), 1.40 (s, 3H, C1-CH₃).

  • IR (neat): 3350 cm⁻¹ (N-H stretch), 2850–2960 cm⁻¹ (C-H stretch) .

Applications in Organic Chemistry

As a Chiral Ligand

The stereogenic centers in 1,5,5-trimethylpiperidin-3-amine make it a candidate for asymmetric catalysis. In preliminary trials, it facilitated enantioselective aldol reactions with 85% ee when paired with boron trifluoride .

Intermediate in Drug Synthesis

This compound serves as a precursor to antipsychotic agents. For instance, alkylation of the amine group with chlorpromazine analogs yields derivatives with D₂ receptor antagonism .

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